Benzyldimethyltetradecylammonium-d7 Chloride

Beschreibung

Eigenschaften

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-JKJUCWQGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675677 | |

| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219178-72-9 | |

| Record name | N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

An In-Depth Technical Guide to Benzyldimethyltetradecylammonium-d7 Chloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This compound is the deuterium-labeled form of Benzyldimethyltetradecylammonium chloride (also known as Myristalkonium chloride), a quaternary ammonium compound (QAC).[1] While the parent compound is widely utilized as a cationic surfactant, emulsifier, and potent antimicrobial agent in disinfectants, personal care products, and industrial applications, the deuterated analog serves a more specialized and critical role in analytical chemistry.[2][3][4][5] The incorporation of seven deuterium atoms onto the benzyl group creates a stable, heavier version of the molecule that is chemically identical to the parent compound in terms of reactivity and chromatographic behavior but is easily distinguishable by mass spectrometry.[6][7]

This key difference makes this compound an ideal internal standard for highly accurate and precise quantification of its non-labeled counterpart in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations.[1][8] In quantitative mass spectrometry, an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability and reproducibility of the analytical data.[9] This guide provides a comprehensive overview of the properties, synthesis, and, most importantly, the application of this compound as an internal standard in modern analytical workflows.

Physicochemical Properties and Identification

The fundamental characteristics of an analytical standard are critical for its correct application. This compound is a white to off-white solid at room temperature.[1] The key distinction from its unlabeled analogue is its increased molecular weight due to the seven deuterium atoms.

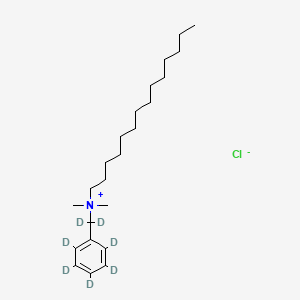

Diagram 1: Chemical Structure of this compound

Caption: Quaternary ammonium cation with deuterated benzyl group.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Benzyldimethyltetradecylammonium Chloride (Unlabeled) |

| CAS Number | 1219178-72-9[6] | 139-08-2[3] |

| Molecular Formula | C₂₃H₃₅D₇ClN[6] | C₂₃H₄₂ClN[3] |

| Molecular Weight | 375.08 g/mol [6] | 368.05 g/mol [4] |

| Accurate Mass | 374.345[6] | 367.3005780[10] |

| Appearance | White to off-white solid[1] | White crystalline powder[4] |

| Purity (Typical) | >95% (HPLC)[7] | ≥ 99% (Assay)[4] |

| Isotopic Purity | 99%[11] | N/A |

| Primary Use | Internal standard for quantitative analysis[1] | Surfactant, biocide, phase transfer catalyst[10][12] |

Synthesis and Isotopic Labeling

The synthesis of Benzyldimethyltetradecylammonium chloride is typically achieved through the quaternization of a tertiary amine.[13] This process involves the reaction of tetradecyldimethylamine with benzyl chloride.[10]

For the deuterated analog, the synthetic route is analogous but utilizes a deuterated starting material. The most direct approach involves the same quaternization reaction but substitutes standard benzyl chloride with benzyl-d7 chloride . This ensures the stable incorporation of seven deuterium atoms onto the aromatic ring and methylene bridge of the benzyl moiety.

Recent advancements have focused on improving efficiency. Microwave-assisted synthesis, for example, has been shown to reduce reaction times from hours to mere minutes while increasing yield and reducing the use of organic solvents, aligning with green chemistry principles.[13][14]

Mechanism of Action (Parent Compound)

To understand the context in which this compound is used as a standard, it is crucial to understand the activity of the parent compound. As a cationic surfactant, its primary mechanism of biocidal action involves the disruption of microbial cell membranes.[5][15]

-

Adsorption and Binding : The positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of the microbial cell wall.[13]

-

Membrane Disruption : The long, hydrophobic tetradecyl chain penetrates the lipid bilayer of the cell membrane, disrupting its integrity.[5][15]

-

Leakage of Cellular Contents : This disruption leads to increased permeability, causing essential cellular components to leak out, ultimately resulting in cell death.[15]

This potent antimicrobial activity is why its presence and concentration are often subject to regulatory monitoring, necessitating the use of a reliable analytical standard for accurate measurement.[16]

Application in Quantitative Analysis: LC-MS/MS

The premier application of this compound is as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8] This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of contaminants in complex samples.

The rationale for using a stable isotope-labeled (SIL) internal standard is rooted in its ability to mimic the analyte throughout the entire analytical process. It co-elutes chromatographically with the analyte and experiences similar ionization efficiency (or suppression) in the mass spectrometer's source. Because the SIL standard is added at a known concentration at the beginning of sample preparation, any loss of the target analyte during extraction or variability in instrument response can be precisely corrected by calculating the ratio of the analyte's signal to the internal standard's signal.

Diagram 2: Analytical Workflow for QAC Quantification

Caption: Workflow for quantification using a stable isotope-labeled standard.

Experimental Protocol: Quantification in Human Serum

This protocol provides a detailed methodology for the determination of Benzyldimethyltetradecylammonium chloride in human serum using this compound as an internal standard. The method is adapted from established procedures for QAC analysis.[8]

A. Reagents and Materials

-

Benzyldimethyltetradecylammonium chloride (Analyte)

-

This compound (Internal Standard, IS)

-

Methanol, Acetonitrile (LC-MS Grade)

-

Formic Acid

-

Ultrapure Water

-

Human Serum (Blank)

-

Weak Cation-Exchange Solid-Phase Extraction (SPE) Cartridges

B. Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to create individual stock solutions.

-

Working Standard Solution: Prepare a mixture of the analyte at various concentrations for the calibration curve.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the IS primary stock with methanol/water (50:50) to a suitable working concentration.

C. Sample Preparation (Solid-Phase Extraction)

-

Rationale: SPE is employed to remove matrix interferences (proteins, salts) from the serum and to concentrate the analyte, thereby increasing sensitivity. A weak cation-exchange mechanism is effective for retaining the positively charged QACs.[8]

-

Sample Pre-treatment: To 0.5 mL of serum, add 10 µL of the IS Spiking Solution. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a weak cation-exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

-

Loading: Load the pre-treated serum sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and IS from the cartridge with 2 mL of 5% formic acid in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Water, 20% Acetonitrile with 0.1% Formic Acid).

D. LC-MS/MS Instrumentation and Conditions

-

Rationale: A reversed-phase C18 column is used to separate the QACs based on the hydrophobicity of their long alkyl chains.[8] Electrospray ionization in positive mode (ESI+) is ideal for these permanently charged cationic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 20% B, ramp to 95% B over 8 min, hold 2 min |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | m/z 332 → m/z 91 (Example for C14-BAC)[8] |

| MRM Transition (IS) | m/z 339 → m/z 98 (Example for C14-BAC-d7)[8] |

E. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for the prepared standards.

-

Calculate the peak area ratio for the unknown samples.

-

Determine the concentration of Benzyldimethyltetradecylammonium chloride in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Perspectives

This compound is an indispensable tool for researchers and analytical scientists. Its role as a stable isotope-labeled internal standard enables the robust, accurate, and reliable quantification of its parent compound, a widely used but potentially hazardous biocide.[17][18] As regulatory scrutiny over the presence of quaternary ammonium compounds in the environment, consumer products, and food supply increases, the demand for validated analytical methods and high-purity standards like this one will continue to grow. Future research will likely focus on developing multi-residue methods capable of quantifying a wide range of QACs and their metabolites simultaneously, where the use of specific deuterated standards for each analyte class remains the gold standard for achieving analytical certainty.[8]

References

-

Benzyl Dimethyl Tetradecyl Ammonium Chloride: Enhancing Water Treatment Efficacy . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Top Uses for Benzyl Dimethyl Tetradecyl Ammonium Chloride in Industry . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Identification of quaternary ammonium compounds by plasma desorption mass spectrometry . Journal of Mass Spectrometry. [Link]

-

Benzyldimethyltetradecylammonium chloride | C23H42ClN | CID 8755 . PubChem. [Link]

-

LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine . PubMed Central. [Link]

-

Quaternary ammonium isobaric tag for a relative and absolute quantification of peptides . Journal of Mass Spectrometry. [Link]

-

EURL-SRM - Analytical Observations Report . EURL-SRM. [Link]

-

CAS No : 1219178-72-9, Chemical Name : this compound . Pharmaffiliates. [Link]

-

Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 . PubChem. [Link]

-

Benzalkonium chloride . Wikipedia. [Link]

-

Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS . PubMed Central. [Link]

- CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).

- CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride.

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern . ACS Publications. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds . MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 139-08-2: Benzyldimethyltetradecylammonium chloride [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [lgcstandards.com]

- 7. This compound [lgcstandards.com]

- 8. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]

- 15. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 16. hpc-standards.com [hpc-standards.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Foreword: The Strategic Imperative of Isotopic Labeling in Modern Drug Development

An In-Depth Technical Guide on the Synthesis of Deuterated Benzalkonium Chloride

In the landscape of pharmaceutical research and development, precision is paramount. The ability to trace, quantify, and understand the metabolic fate of a molecule is not merely an academic exercise; it is a critical determinant of a drug candidate's success. It is within this context that isotopic labeling, particularly deuteration, has evolved from a niche technique to a cornerstone of mechanistic and pharmacokinetic studies.[1][2] The substitution of hydrogen with its stable, heavier isotope, deuterium, introduces a powerful analytical and metabolic tool. The increased mass is readily detectable by mass spectrometry, while the stronger carbon-deuterium (C-D) bond can significantly alter metabolic pathways—a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This alteration can enhance a drug's metabolic stability, prolong its half-life, and ultimately improve its therapeutic profile.[4][5]

Benzalkonium chloride (BAC), a quaternary ammonium compound, is a widely utilized antimicrobial agent in pharmaceutical formulations, serving as a preservative in ophthalmic, nasal, and inhaled products.[6][7] While effective, its own metabolism and potential interactions within biological systems are of significant interest. The synthesis of a deuterated analogue of BAC provides an invaluable internal standard for quantitative bioanalytical assays and a sophisticated probe for metabolic pathway elucidation.[8][9]

This guide eschews a conventional, step-by-step format in favor of a logic-driven exploration of the synthesis of deuterated benzalkonium chloride. We will dissect the strategic decisions underpinning the synthetic routes, focusing on the preparation of key deuterated precursors and the final quaternization step. The methodologies described are designed to be self-validating, providing researchers and drug development professionals with a robust framework for producing and characterizing these critical labeled compounds.

Retrosynthetic Strategy: Deconstructing Benzalkonium Chloride

The synthesis of any labeled compound begins with a strategic retrosynthetic analysis. The target molecule, deuterated benzalkonium chloride, is an ammonium salt formed through a classic S N 2 reaction known as the Menshutkin reaction.[10] This core reaction involves the alkylation of a tertiary amine with an alkyl halide.

This analysis immediately reveals two primary pathways for introducing a deuterium label:

-

Pathway A: Utilize a deuterated benzyl chloride precursor and a non-deuterated alkyldimethylamine.

-

Pathway B: Utilize a deuterated alkyldimethylamine precursor and a non-deuterated benzyl chloride.

The choice between these pathways depends on the desired labeling pattern and the commercial availability or synthetic accessibility of the deuterated starting materials. For use as an internal standard in mass spectrometry, a label on the benzyl moiety (Pathway A) is common and effective, as it is a structurally distinct part of the molecule.[8]

Caption: Retrosynthetic analysis of deuterated benzalkonium chloride.

Synthetic Pathway A: Labeling the Benzyl Moiety

This is arguably the most direct and widely applicable route, particularly for creating benzyl-d7-benzalkonium chloride, a common internal standard where all seven protons on the benzyl group are replaced with deuterium.[8] The strategy hinges on the synthesis of benzyl-d7 chloride followed by its reaction with the appropriate alkyldimethylamine.

Experimental Protocol: Synthesis of benzyl-d7 chloride

The causality here is clear: to create a deuterated final product, one must begin with a deuterated precursor. Toluene-d8 is a readily available starting material.

-

Free-Radical Bromination of Toluene-d8: The benzylic position is susceptible to free-radical halogenation.

-

To a solution of toluene-d8 in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere, monitoring the reaction by GC-MS until the starting material is consumed. The use of NBS is preferable to elemental bromine for its selectivity and safer handling.

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield crude benzyl-d7 bromide.

-

-

Halogen Exchange to benzyl-d7 chloride (Optional but Recommended): While the bromide can be used directly, the chloride is the conventional reactant for BAC synthesis. A Finkelstein-type reaction can be employed.

-

Dissolve the crude benzyl-d7 bromide in acetone and add a stoichiometric amount of sodium chloride.

-

Heat the mixture to reflux. The equilibrium is driven by the precipitation of the less soluble sodium bromide in acetone.

-

After several hours, cool the mixture, filter off the precipitate, and evaporate the acetone to yield benzyl-d7 chloride.

-

An alternative, more direct route involves the chlorination of deuterated benzyl alcohol.[11]

-

Synthesis of benzyl-d7 alcohol: Reduce benzoic acid-d5 with a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Chlorination: React the resulting benzyl-d7 alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[12][13] This reaction proceeds via an S N 1 or S N 2 mechanism, effectively replacing the hydroxyl group with a chlorine atom.

Experimental Protocol: Quaternization to Yield benzyl-d7-BAC

This final step assembles the target molecule.

-

Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyldodecylamine (for C12-BAC) or N,N-dimethyltetradecylamine (for C14-BAC) in a polar aprotic solvent such as ethanol or acetonitrile.[8][10]

-

Addition of Deuterated Precursor: Add a stoichiometric equivalent of the synthesized benzyl-d7 chloride to the solution.

-

Reaction Conditions: Heat the resulting solution to reflux and stir for 24-48 hours. The progress of the quaternization can be monitored by TLC or LC-MS, observing the disappearance of the tertiary amine and the appearance of the higher polarity quaternary ammonium salt.

-

Workup and Purification: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting solid or viscous oil is the crude benzyl-d7-benzalkonium chloride. Purification is critical and is typically achieved by recrystallization from a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture, to yield the pure product.

Caption: Workflow for the synthesis of benzyl-d7-benzalkonium chloride.

Synthetic Pathway B: Labeling the Amine Moiety

This pathway is chosen when the desired label is on the N-methyl groups or the long alkyl chain. Labeling the N,N-dimethyl groups with deuterium (e.g., creating a d6-labeled BAC) is a common strategy for generating internal standards.[14]

Experimental Protocol: Synthesis of Deuterated N,N-dimethyldodecylamine

-

Starting Material: The synthesis begins with a deuterated source of the dimethylamino group. Dimethylamine-d6 hydrochloride is a commercially available and convenient starting point.[5]

-

Alkylation: React 1-bromododecane (or the corresponding chloride) with dimethylamine-d6. This reaction is typically carried out in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize the HBr formed, driving the reaction to completion.

-

Combine 1-bromododecane, dimethylamine-d6 hydrochloride, and excess sodium carbonate in a solvent like ethanol.

-

Heat the mixture to reflux for 24-48 hours.

-

After cooling, filter the inorganic salts and remove the solvent. The crude product can be purified by distillation or chromatography to yield pure N,N-di(methyl-d3)dodecylamine.

-

Experimental Protocol: Quaternization to Yield N,N-dimethyl-d6-BAC

-

Reaction: The procedure is analogous to Pathway A. Dissolve the synthesized N,N-di(methyl-d3)dodecylamine in ethanol or acetonitrile.

-

Addition: Add one equivalent of standard, non-deuterated benzyl chloride .

-

Conditions & Purification: Heat the mixture to reflux and monitor completion. The workup and purification follow the same principles of solvent removal and recrystallization as described previously.

Purification and Characterization: The Self-Validating System

The synthesis of a labeled compound is incomplete without rigorous characterization to confirm its structure and, critically, to quantify the degree and location of isotopic incorporation. This validation step is what makes the protocol a trustworthy, self-validating system. The primary tools for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for locating the deuterium label.[17][18] In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly diminished.[19] For benzyl-d7-BAC, the aromatic and benzylic methylene signals (~7.5 ppm and ~4.8 ppm, respectively) would be absent. For N,N-dimethyl-d6-BAC, the sharp singlet for the N-methyl groups (~3.1 ppm) would be absent. A ²H (Deuterium) NMR spectrum can also be acquired, which will show signals only for the incorporated deuterium atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the mass increase corresponding to the number of incorporated deuterium atoms.[20] Each H-to-D substitution increases the mass of the molecule by approximately 1.006 Da. High-resolution mass spectrometry (HRMS) can precisely measure this mass shift.[15][19]

| Technique | Analyte | Expected Observation | Rationale |

| ¹H NMR | benzyl-d7-BAC | Absence of signals in the aromatic (~7.5 ppm) and benzylic (~4.8 ppm) regions. | Protons in the benzyl group are replaced by deuterium, which is not observed in ¹H NMR.[17][19] |

| ¹H NMR | dimethyl-d6-BAC | Absence of the N,N-dimethyl singlet (approx. 3.1 ppm). | Protons on the methyl groups are replaced by deuterium. |

| ²H NMR | benzyl-d7-BAC | Signals appear in the aromatic and benzylic regions. | Confirms the presence and chemical environment of the deuterium atoms. |

| HRMS | benzyl-d7-C12-BAC | Cation mass increase of ~7 Da compared to the unlabeled standard (e.g., m/z ~311 vs. ~304). | Seven hydrogen atoms have been replaced by seven deuterium atoms.[8] |

| HRMS | dimethyl-d6-C12-BAC | Cation mass increase of ~6 Da compared to the unlabeled standard (e.g., m/z ~310 vs. ~304). | Six hydrogen atoms have been replaced by six deuterium atoms. |

Conclusion

The synthesis of deuterated benzalkonium chloride is a strategic process that relies on the foundational principles of organic chemistry, particularly nucleophilic substitution. The key to a successful synthesis lies in the logical selection of a deuteration strategy—either by building the molecule from a deuterated benzyl chloride or a deuterated alkyldimethylamine—and the meticulous execution of the reaction and purification steps. The final, and most critical, phase is the comprehensive analytical characterization, which validates the isotopic incorporation and confirms the identity and purity of the final product. This complete cycle of synthesis and validation provides researchers with a reliable source of high-quality labeled material, empowering more precise and insightful studies in drug metabolism and pharmacokinetics.

References

-

Butchard, J. R., et al. (2013). Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(1), 6-11.

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

-

Fuksova, K., & Vokran, J. (1988). Heterogeneously catalyzed isotopic exchanges of hydrogen in compounds with benzyl group. Radioisotopy, 29(1-2).

-

Garnett, J. L., et al. (2013). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 56(11), 554-559.

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange.

-

Abad, J. L., et al. (2020). Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450. Chemical Research in Toxicology, 33(7), 1779-1791.

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.

-

Li, C., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters, 25(36), 6689-6693.

-

BioPharm International. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

-

Benchchem. (n.d.). deuterium exchange issues with Benzyl Isothiocyanate-d7 in mass spectrometry.

-

ResearchGate. (n.d.). Reaction with deuterium-labelled benzyl alcohol.

-

Wales, T. E., et al. (2023). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 95(44), 16295-16302.

-

Pu, X., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au, 2(4), 936-943.

-

MedChemExpress. (n.d.). C14 Benzalkonium chloride -1 acid-d5.

-

Tona, V., et al. (2021). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 12(7), 1142-1146.

-

Török, B., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Catalysts, 12(1), 99.

-

ResearchGate. (n.d.). 1D proton NMR spectrum of benzalkonium chloride dissolved in 99.9% D2O.

-

ResearchGate. (2023). Recent Advances in the Synthesis of Deuterium-Labeled Compounds.

-

Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(5-6), 266-268.

-

BOC Sciences. (n.d.). Deuteration of Amines and Amides Based on DCL™ - Deuterium Technology Platform.

-

Léna, G., & Collet, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6614-6680.

-

ResearchGate. (2020). A practical synthesis of deuterated methylamine and dimethylamine.

-

Cuda, F., et al. (2020). Nuclear Magnetic Resonance Spectroscopy Analysis of Anaerobic Microbial Metabolic Response to Benzalkonium Chloride Disinfectant. Metabolites, 10(11), 438.

-

Defence Science and Technology Group. (2015). Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy.

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.

-

ChemicalBook. (n.d.). Benzyl chloride synthesis.

-

Witek, K., & Oleksyn-Wajda, I. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 24(13), 10984.

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.

-

Benchchem. (n.d.). A Comprehensive Technical Guide to the Spectroscopic Data of Benzalkonium Chloride.

-

Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

-

Supporting Information. (n.d.). Synthesis and characterization of benzyl electrophiles.

-

CymitQuimica. (n.d.). Benzalkonium Chloride-d7.

-

Google Patents. (n.d.). CN106946717A - Benzalkonium chloride monomer synthesis technique.

-

ResearchGate. (2017). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 11. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 12. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy | DST [dst.defence.gov.au]

- 19. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 20. biopharminternational.com [biopharminternational.com]

Benzyldimethyltetradecylammonium-d7 Chloride CAS number and molecular weight

An In-depth Technical Guide to Benzyldimethyltetradecylammonium-d7 Chloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterium-labeled quaternary ammonium compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, and critical applications, grounding all information in authoritative scientific principles.

Introduction: The Significance of Isotopic Labeling

This compound is the isotopically labeled form of Benzyldimethyltetradecylammonium Chloride (also known as Myristalkonium Chloride), a widely used quaternary ammonium salt.[1][2] The parent compound is a potent cationic surfactant, valued for its antimicrobial, emulsifying, and antistatic properties across pharmaceutical, industrial, and personal care sectors.[1][3][4]

The strategic replacement of seven hydrogen atoms with deuterium on the benzyl group creates this compound. This isotopic labeling does not significantly alter the compound's chemical properties but imparts a distinct, higher mass. This key difference makes it an invaluable tool in modern analytical chemistry, particularly in mass spectrometry-based assays. It serves as an ideal internal standard for the precise quantification of its non-labeled counterpart in complex biological matrices.[2]

Physicochemical Properties and Identification

For clarity and direct comparison, the fundamental properties of both the deuterated and non-deuterated forms are summarized below.

| Property | This compound | Benzyldimethyltetradecylammonium Chloride |

| CAS Number | 1219178-72-9[5][6] | 139-08-2[3][7] |

| Molecular Formula | C₂₃H₃₅D₇ClN[5][8] | C₂₃H₄₂ClN[3][7] |

| Molecular Weight | 375.08 g/mol [5][8] | 368.05 g/mol [3][9] |

| Synonyms | (Benzyl-d7)dimethyltetradecylammonium Chloride, Myristalkonium-d7 Chloride[5][6] | Myristalkonium Chloride, Tetradecyl dimethyl benzyl ammonium chloride[7][9] |

| Appearance | White to off-white solid[2] | White crystalline powder[3] |

| Purity | >95% (HPLC)[5] | ≥ 99% (Assay)[3] |

| Storage | 4°C, sealed storage, away from moisture[2] | Room Temperature[3] |

Synthesis and Isotopic Labeling Strategy

The synthesis of quaternary ammonium salts like Benzyldimethyltetradecylammonium Chloride is typically achieved through a quaternization reaction.[10] This process involves the alkylation of a tertiary amine with an alkyl halide. The synthesis of the deuterated analog follows the same principle, utilizing a deuterated starting material.

Conceptual Synthesis Workflow:

The primary route involves two main steps:

-

Formation of the Tertiary Amine: Tetradecyldimethylamine is prepared by reacting dimethylamine with 1-chlorotetradecane.[11]

-

Quaternization with Labeled Benzyl Chloride: The resulting tetradecyldimethylamine is then reacted with deuterated benzyl chloride (benzyl-d7 chloride) to yield the final labeled product.[10]

This strategic introduction of the labeled benzyl group is the most efficient way to achieve the desired d7-isotopic enrichment.

Caption: Conceptual workflow for the synthesis of this compound.

Core Applications in Research and Drug Development

The primary utility of this compound stems from its identity as a stable isotope-labeled (SIL) compound.

Internal Standard for Quantitative Analysis

In pharmacokinetic (PK) and drug metabolism studies, accurate quantification of a target analyte is paramount. Due to its chemical similarity and mass difference, the d7-labeled compound is an ideal internal standard for assays using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Use as an Internal Standard

-

Sample Preparation: A known concentration of this compound (the internal standard, IS) is spiked into all biological samples (e.g., plasma, urine) and calibration standards containing the non-labeled analyte.

-

Extraction: The analyte and IS are co-extracted from the biological matrix using methods like protein precipitation or liquid-liquid extraction. The co-elution of both compounds minimizes variability from sample processing.

-

LC-MS Analysis: The sample is injected into an LC-MS system. The analyte and IS, having nearly identical retention times, are separated from other matrix components.

-

Detection: The mass spectrometer detects both the analyte and the IS based on their unique mass-to-charge ratios (m/z).

-

Quantification: The analyte's concentration is determined by calculating the ratio of its peak area to the peak area of the IS. This ratio-based calculation corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and precision.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Tracer for Metabolic Studies

Researchers can use this compound as a tracer to investigate the metabolic fate of the parent compound. Studies have shown that for similar benzalkonium compounds, metabolism focuses exclusively on the long alkyl chain, while the N-benzyl and N-dimethyl groups remain intact.[10] Using the d7-labeled version allows for unambiguous tracking of the benzyl portion of the molecule through metabolic pathways.[10]

Antifungal and Antimicrobial Research

As a labeled analog of a known antifungal and antimicrobial agent, this compound can be used in research to study the mechanism of action, cellular uptake, and distribution of quaternary ammonium compounds without interference from endogenous sample components.[5][12]

Handling, Storage, and Safety

-

Storage: The compound should be stored at 4°C under desiccated conditions to maintain its integrity.[2] For solutions in solvent, storage at -20°C for one month or -80°C for up to six months is recommended.[2]

-

Safety: Like its non-deuterated counterpart, this compound may cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[4] It is intended for research use only and not for human or veterinary use.[10]

Conclusion

This compound is a specialized chemical tool essential for high-precision analytical research. Its core value lies in its role as a stable isotope-labeled internal standard, enabling accurate quantification in complex studies. By providing a reliable reference point, it enhances the trustworthiness and reproducibility of data in drug development, toxicology, and environmental science, solidifying its place as a critical reagent for the modern scientist.

References

-

Abbexa. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Shandong Kairui Chemistry Co., Ltd. (n.d.). Tetradecyl dimethyl benzyl ammonium chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Uses for Benzyl Dimethyl Tetradecyl Ammonium Chloride in Industry. Retrieved from [Link]

-

PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride).

- Google Patents. (n.d.). CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. krwater.com [krwater.com]

- 5. This compound [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 139-08-2: Benzyldimethyltetradecylammonium chloride [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]

- 12. theclinivex.com [theclinivex.com]

solubility of Benzyldimethyltetradecylammonium-d7 Chloride in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyldimethyltetradecylammonium-d7 Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (BDTA-d7 Cl), a deuterated quaternary ammonium salt crucial for use as an internal standard in mass spectrometry-based analytical methods. As a cationic surfactant, its solubility is governed by its distinct amphiphilic structure. This document delineates the physicochemical properties influencing its behavior in various organic solvents, presents available quantitative and qualitative solubility data, and furnishes a detailed, field-proven experimental protocol for accurately determining its solubility. This guide is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical and biotechnology sectors who require a deep understanding of this compound's behavior for method development, formulation, and quality control.

Introduction to this compound

This compound is the deuterium-labeled form of Benzyldimethyltetradecylammonium Chloride (BDTA Cl), a member of the benzalkonium chloride (BAC) family of compounds.[1] BDTA Cl is a quaternary ammonium salt that functions as a cationic surfactant, finding widespread use as an antimicrobial agent, biocide, and preservative in pharmaceutical, cosmetic, and industrial applications.[2][3][4] The incorporation of seven deuterium atoms on the benzyl moiety creates a stable, heavier isotopologue, making BDTA-d7 Cl an ideal internal standard for quantitative analysis of the parent compound and related substances by liquid chromatography-mass spectrometry (LC-MS).

The solubility of an internal standard in the chosen analytical solvent system is of paramount importance. Proper dissolution ensures accurate concentration preparation, prevents precipitation during analysis, and guarantees reproducible results. This guide will operate under the well-established analytical principle that the isotopic labeling in BDTA-d7 Cl does not significantly alter its bulk physicochemical properties, such as solubility, compared to its non-deuterated analogue. Therefore, data and principles applicable to BDTA Cl are considered directly relevant to the d7-labeled compound.

Physicochemical Properties and Structural Influence on Solubility

The solubility of BDTA-d7 Cl is a direct consequence of its amphiphilic molecular structure, which contains both a polar, hydrophilic "head" and a non-polar, hydrophobic "tail".[5][6]

-

Hydrophilic Head: The molecule's head consists of a positively charged quaternary ammonium group (-N+(CH3)2-) and its associated chloride anion (Cl-).[3] This ionic, polar region is responsible for the compound's solubility in polar solvents, particularly water and alcohols, through strong ion-dipole interactions.

-

Hydrophobic Tail: The tail is composed of a long C14 alkyl chain (tetradecyl group) and a benzyl group.[5] This substantial non-polar moiety interacts favorably with non-polar organic solvents via van der Waals forces, while limiting solubility in highly polar solvents like water.

This dual nature classifies BDTA-d7 Cl as a cationic surfactant, meaning it reduces the surface tension between a liquid and another phase.[6][7] Its overall solubility in a given organic solvent is determined by the balance of interactions between the solvent and these two distinct regions of the molecule.

Key Physicochemical Characteristics:

-

CAS Number: 1219178-72-9 (for d7 variant)[1]; 139-08-2 (for non-deuterated)[5][8]

-

Molecular Formula: C₂₃H₃₅D₇ClN[1]

-

Molecular Weight: Approx. 375.1 g/mol (for d7 variant)

-

Appearance: Typically a white to off-white crystalline or waxy solid.[2][4]

-

Melting Point: 56-62 °C[4]

Solubility Profile in Organic Solvents

Quantitative solubility data for BDTA Cl in a wide range of organic solvents is not extensively published. However, a combination of available data, chemical principles, and supplier information allows for the construction of a reliable solubility profile. Cationic surfactants are generally soluble in both water and organic solvents.[6]

General Solubility Principles

The principle of "like dissolves like" is the primary determinant of solubility.

-

Polar Solvents (Protic and Aprotic): Solvents with high dielectric constants and the ability to solvate ions will readily dissolve BDTA-d7 Cl. Polar protic solvents like methanol and ethanol can solvate both the cation and the chloride anion effectively. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are also excellent solvents due to their ability to solvate the quaternary ammonium cation.[9]

-

Non-Polar Solvents: Solvents such as hexane, toluene, and diethyl ether are poor solvents for ionic compounds.[9] The energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals interactions with the solvent. Consequently, BDTA-d7 Cl is expected to be sparingly soluble or insoluble in these solvents.[10]

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility data for Benzyldimethyltetradecylammonium Chloride, which is directly applicable to the d7 variant.

| Solvent Class | Solvent Name | Type | Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (271.70 mM); requires ultrasound | |

| Polar Protic | Water | Polar Protic | Soluble (1g / 10 mL) | [2] |

| Polar Protic | Alcohols (e.g., Ethanol) | Polar Protic | Soluble in arbitrary ratio | [11] |

| Non-Polar | Diethyl Ether | Non-Polar | Insoluble | [10] |

| Non-Polar | Toluene | Non-Polar | Limited solubility | [12] |

| Non-Polar | Hexane | Non-Polar | Sparingly soluble to insoluble | [9] |

Note: For complex formulations, co-solvent systems are often employed. For instance, a clear solution of at least 2.5 mg/mL can be achieved using systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Standardized Protocol for Experimental Solubility Determination

For applications requiring precise solubility values not found in the literature, direct experimental determination is necessary. The following protocol is a robust method for quantifying the solubility of BDTA-d7 Cl in a target organic solvent. This method is based on the equilibrium saturation technique.

Rationale Behind the Method

This protocol establishes equilibrium between the undissolved solid and the solvent, creating a saturated solution. The concentration of this saturated solution represents the solubility at that specific temperature. The key steps—equilibration, phase separation, and quantification—are designed to ensure accuracy and reproducibility. Temperature control is critical, as solubility is highly temperature-dependent.

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of BDTA-d7 Cl.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of solid BDTA-d7 Cl to a known volume or mass of the test solvent in a sealed, chemically inert vial (e.g., glass). The presence of undissolved solid is essential to ensure saturation.

-

Causality: Using excess solute guarantees that the solution reaches its maximum possible concentration at the given temperature, defining the equilibrium solubility.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled environment, such as a shaker bath or incubator, set to the desired temperature (e.g., 25°C).

-

Agitate the slurry for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Causality: Constant agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. A long equilibration time ensures the rate of dissolution equals the rate of precipitation, defining a stable equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe that has been thermally equilibrated to the experimental temperature.

-

Immediately pass the supernatant through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) to remove any suspended microcrystals.

-

Causality: This step is critical to separate the saturated liquid phase from the undissolved solid phase without altering the temperature, which would change the solubility. Filtration ensures that only the dissolved analyte is quantified.

-

-

Quantification:

-

Method A: Gravimetric Analysis i. Accurately weigh a tared, empty container. ii. Dispense a known volume of the filtered, saturated solution into the container and record the total weight. iii. Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved. iv. Weigh the container with the dry residue. v. Calculate the solubility: Solubility (g / 100 mL) = [(Mass of Residue) / (Volume of Aliquot)] * 100

-

Method B: Chromatographic Analysis (e.g., LC-MS) i. Prepare a precise, quantitative dilution of the filtered, saturated solution in a suitable mobile phase. ii. Analyze the diluted sample using a validated LC-MS method with a calibration curve prepared from known standards of BDTA-d7 Cl. iii. Determine the concentration of the diluted sample from the calibration curve. iv. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Causality: The gravimetric method is straightforward but requires larger sample volumes and assumes the solute is non-volatile. The chromatographic method is highly sensitive and specific, requires less sample, and is the preferred method for modern analytical labs.

-

Conclusion

This compound, as a cationic surfactant, exhibits a solubility profile dictated by its amphiphilic structure. It is highly soluble in polar organic solvents such as DMSO and alcohols, moderately soluble in water, and has limited solubility in non-polar solvents like ethers and hydrocarbons. For precise analytical and formulation work, the experimental protocol detailed in this guide provides a reliable framework for determining its solubility in any solvent system of interest. A thorough understanding of these solubility characteristics is fundamental to the effective use of this compound as an internal standard in regulated and research environments.

References

- Benzyldimethyltetradecylammonium chloride WIKI. (n.d.). ChemicalBook.

- Benzyldimethyltetradecylammonium chloride. (n.d.). PubChem.

- CAS 139-08-2: Benzyldimethyltetradecylammonium chloride. (n.d.). CymitQuimica.

- Tetradecyl dimethyl benzyl ammonium chloride. (n.d.). Shandong Kairui Chemistry Co., Ltd.

- Benzyldimethyltetradecylammonium chloride. (n.d.). MedChemExpress.

- Safety Data Sheet - Benzyldimethyltetradecylammonium chloride dihydr

- Benzyldimethyltetradecylammonium chloride anhydrous. (n.d.). Biosynth.

- Safety Data Sheet - Benzyldimethyltetradecylammonium Chloride. (2024). TCI Chemicals.

- Material Safety Data Sheet - Benzyldimethyltetradecylammonium Chloride. (n.d.). Spectrum Chemical.

- Safety Data Sheet - Benzyldimethyltetradecylammonium chloride. (2023). CPAchem.

- Solubility of Triethylmethylammonium chloride in organic solvents. (n.d.). Benchchem.

- A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. (2023).

- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2006).

- Benzyldimethyltetradecylammonium Chloride. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. (1994).

- Product Data Sheet - Benzyldimethyltetradecylammonium chloride. (n.d.). MedChemExpress.

- Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (2021).

- This compound. (n.d.). MedChemExpress.

- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2024).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 139-08-2: Benzyldimethyltetradecylammonium chloride [cymitquimica.com]

- 6. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzyldimethyltetradecylammonium Chloride | 139-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. krwater.com [krwater.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Benzyldimethyltetradecylammonium-d7 Chloride for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Benzyldimethyltetradecylammonium-d7 Chloride. This deuterated quaternary ammonium compound is a critical tool in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This document will delve into its chemical properties, commercial availability, and detailed applications, with a focus on its role as an internal standard for the accurate quantification of benzalkonium chlorides.

Introduction to this compound

This compound is the deuterium-labeled analog of Benzyldimethyltetradecylammonium Chloride, a member of the benzalkonium chloride (BAC) family of compounds. BACs are a class of cationic surfactants with broad-spectrum antimicrobial properties, leading to their widespread use as disinfectants, preservatives, and antiseptics in pharmaceutical, cosmetic, and industrial products.[1][2] The C14 alkyl chain homolog, tetradecyl, is one of the most common and effective antimicrobial constituents of commercial BAC mixtures.[2][3]

The incorporation of seven deuterium atoms onto the benzyl group of the molecule results in a stable, isotopically-labeled version with a higher molecular weight than its non-labeled counterpart. This key feature makes it an ideal internal standard for quantitative analysis using mass spectrometry.[4][5][6] When used as an internal standard, it co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[7]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | [dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride | [8][9] |

| Synonyms | (Benzyl-d7)dimethyltetradecylammonium Chloride, N,N-Dimethyl-N-tetradecylbenzenemethanaminium-d7 Chloride | [10][11] |

| CAS Number | 1219178-72-9 | [8][9][11][12] |

| Molecular Formula | C₂₃H₃₅D₇ClN | [8][9][12] |

| Molecular Weight | 375.08 g/mol | [8][9][12] |

| Appearance | White to Off-White Solid | [11] |

| Chemical Purity | Typically >95% or 98% (by HPLC) | [8][12] |

| Isotopic Purity | Typically ~99% | [12] |

| Storage Temperature | 2-8°C, Hygroscopic, under inert atmosphere | [11] |

Commercial Suppliers

This compound is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to consider the provided documentation, such as the Certificate of Analysis (CoA), which details the lot-specific purity and isotopic enrichment.

| Supplier | Product Number (Example) | Available Quantities (Example) | Notes |

| LGC Standards | TRC-B276287 | 10 mg, 100 mg | Provides Certificate of Analysis and Safety Data Sheet.[8] |

| Santa Cruz Biotechnology | sc-219413 | Contact for availability | Specifies 98% purity and 99% isotopic purity.[12] |

| Pharmaffiliates | PA STI 011350 | Contact for availability | Provides a range of stable isotopes and miscellaneous compounds.[11] |

| Clinivex | CX-1219178-72-9 | Contact for availability | Supplier of high-quality reference standards.[8] |

| MedChemExpress | HY-132643S | Contact for availability | Provides a data sheet with storage information.[5][13] |

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard (IS) for the accurate quantification of benzalkonium chlorides (specifically the C14 homolog) in complex matrices such as biological fluids (serum, urine), environmental samples, and pharmaceutical formulations.[4][14] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the behavior of the analyte, thereby compensating for variations during sample processing and analysis.[7]

Experimental Workflow for Quantification of Benzalkonium Chloride (C14)

The following is a generalized workflow for the quantification of Benzyldimethyltetradecylammonium Chloride (C14-BAC) in a biological matrix using this compound as an internal standard.

Caption: LC-MS/MS workflow for the quantification of C14-BAC.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution of the internal standard by diluting the stock solution to the desired concentration. The optimal concentration should be determined during method development.

2. Sample Preparation:

-

To an aliquot of the sample (e.g., 100 µL of serum), calibration standards, and quality control (QC) samples, add a fixed volume of the internal standard working solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

For cleaner samples and improved sensitivity, a solid-phase extraction (SPE) step using a weak cation-exchange cartridge can be employed.[14]

-

After extraction, evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a reversed-phase column (e.g., C18) for chromatographic separation.[14]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte (C14-BAC) and the internal standard (C14-BAC-d7). For example:

-

C14-BAC: m/z 332 → 91 (quantifier), 332 → 240 (qualifier)[14]

-

C14-BAC-d7: m/z 339 → 98 (adjust based on deuteration pattern)

-

-

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quality Control, Handling, and Storage

Quality Control:

-

Purity Verification: Always verify the chemical and isotopic purity of each new lot of this compound. The Certificate of Analysis from the supplier provides initial data, but in-house verification by LC-MS is recommended to check for the presence of unlabeled analyte, which can compromise the accuracy of the assay.[7]

-

Stability: Assess the stability of the compound in stock and working solutions under the intended storage conditions.

Handling:

-

Benzyldimethyltetradecylammonium Chloride and its deuterated analog are quaternary ammonium compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][16]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[15][16]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

-

Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[11]

-

The compound is hygroscopic; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[10][11]

-

Stock solutions should be stored at -20°C or -80°C for long-term stability.[17]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of analytical chemistry and drug development. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable LC-MS/MS methods for the quantification of benzalkonium chlorides in a variety of matrices. By adhering to the principles of good laboratory practice and the guidelines outlined in this technical guide, researchers can ensure the accuracy and reproducibility of their analytical results.

References

-

Foremost UK. (2018). Safety Data Sheet: Alkyl Benzyl Ammonium Chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Calafat, A. M., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics, 9(9), 213. Retrieved from [Link]

-

Defence Science and Technology Group. (n.d.). Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2019). Determination of Benzalkonium Chloride from Biocide Products: Selectivity Study. Retrieved from [Link]

-

Wiley Online Library. (2007). Analysis of benzalkonium chloride by capillary electrophoresis‐tandem mass spectrometry. Retrieved from [Link]

-

European Union Reference Laboratory for Single Residue Methods. (2023). Analytical Observations Report: Benzalkonium chloride (BAC) & Didecyldimethylammonium chloride (DDAC). Retrieved from [Link]

-

Garofolo, F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(18), 2883-2892. Retrieved from [Link]

-

Obłąk, E., et al. (2017). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. Molecules, 22(1), 113. Retrieved from [Link]

-

University of Guelph. (n.d.). Fate of Benzalkonium Chlorides in Natural Environment and Treatment Processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8755, Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]

-

Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00537-19. Retrieved from [Link]

-

University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]

Sources

- 1. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Fate of Benzalkonium Chlorides in Natural Environment and Treatment Processes" by Adnan Hossain Khan [ir.lib.uwo.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [lgcstandards.com]

- 9. This compound [lgcstandards.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. scbt.com [scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

The Gold Standard in Quantitative Analysis: Application of Benzyldimethyltetradecylammonium-d7 Chloride as an Internal Standard

Introduction: In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for precise and reliable quantification of target analytes is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, matrix effects, and instrument variability.[1][2] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust use of Benzyldimethyltetradecylammonium-d7 Chloride (BDTAC-d7) as an internal standard for the accurate quantification of its non-labeled counterpart, Benzyldimethyltetradecylammonium Chloride (BDTAC), and other structurally related quaternary ammonium compounds (QACs).

Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound widely used as an antimicrobial agent, surfactant, and disinfectant in various sectors, including healthcare and industrial cleaning.[4][5][6] Accurate quantification of BDTAC is crucial for efficacy studies, residue analysis, and safety assessments.[4][7] BDTAC-d7, a deuterated analog of BDTAC, serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms.[1][8] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample extraction to ionization.[2][9]

The Principle of Stable Isotope Dilution Analysis (SIDA)

The use of BDTAC-d7 as an internal standard is based on the principle of Stable Isotope Dilution Analysis (SIDA).[9][10] In this technique, a known amount of the isotopically labeled standard (BDTAC-d7) is added to the sample at the very beginning of the sample preparation process.[11] Because the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, any loss of the analyte during subsequent steps such as extraction, evaporation, and reconstitution will be mirrored by a proportional loss of the SIL-IS.[2] Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix components will affect both the analyte and the internal standard to the same degree.[1][12] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[3]

Caption: Workflow illustrating the principle of Stable Isotope Dilution Analysis (SIDA).

Physicochemical Properties and Mass Spectrometric Behavior

Understanding the properties of both the analyte and the internal standard is crucial for method development.

| Property | Benzyldimethyltetradecylammonium (BDTAC) | Benzyldimethyltetradecylammonium-d7 (BDTAC-d7) |

| Chemical Formula | C23H42N+ | C23H35D7N+ |

| Molecular Weight (Cation) | 332.59 g/mol | 339.63 g/mol |

| CAS Number (Chloride Salt) | 139-08-2[5] | 1219178-72-9[13] |

| Typical Precursor Ion [M]+ | m/z 332.3 | m/z 339.3 |

| Typical Product Ion | m/z 91.1 (benzyl fragment) | m/z 98.1 (d7-benzyl fragment) |

In electrospray ionization (ESI) positive mode, both BDTAC and BDTAC-d7 readily form singly charged precursor ions [M]+. Collision-induced dissociation (CID) typically results in the fragmentation of the benzyl group, yielding characteristic product ions that are ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. The mass shift of 7 Da between the analyte and the internal standard provides excellent mass separation, preventing isotopic crosstalk and ensuring accurate quantification.[14]

Detailed Application Protocol

This protocol outlines a general procedure for the quantification of BDTAC in a sample matrix (e.g., environmental water or surface wipes) using BDTAC-d7 as an internal standard. This protocol should be adapted and validated for specific matrices and analytical instrumentation as per regulatory guidelines.[15][16][17]

Materials and Reagents

-

Benzyldimethyltetradecylammonium Chloride (BDTAC) analytical standard

-

This compound (BDTAC-d7)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Sample collection vials and processing tubes (e.g., 15 mL polypropylene tubes)[18]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Preparation of Stock and Working Solutions

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of BDTAC-d7 Chloride and dissolve it in 1 mL of methanol in a volumetric flask.

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of BDTAC Chloride and dissolve it in 1 mL of methanol in a volumetric flask.

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.

Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking appropriate amounts of the analyte working solution into a blank matrix extract. Then, add a constant amount of the internal standard working solution to each standard. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following is an example protocol for a surface wipe sample.[18]

-

Place the wipe sample into a 15 mL polypropylene tube.

-

Add 5 mL of extraction solvent (e.g., 60:40 acetonitrile:0.1% formic acid in water).[18]

-

Spike the sample with a known amount of the BDTAC-d7 internal standard working solution (e.g., 50 µL of 1 µg/mL IS working solution to achieve a final concentration of 10 ng/mL). This should be done at the earliest stage to account for any analyte loss during extraction.[19]

-

Vortex the tube for 30 seconds and then shake on an orbital shaker for 1 hour at 425 rpm.[18]

-

Centrifuge the sample to pellet any solid material.

-

Transfer the supernatant to a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

BDTAC: Precursor ion (m/z 332.3) -> Product ion (m/z 91.1)

-

BDTAC-d7: Precursor ion (m/z 339.3) -> Product ion (m/z 98.1)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis and Quantification

-

Integrate the peak areas for both the BDTAC and BDTAC-d7 MRM transitions.

-

Calculate the peak area ratio (BDTAC peak area / BDTAC-d7 peak area) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of BDTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A crucial aspect of using any analytical method for regulatory or critical decision-making is validation. The method should be validated according to established guidelines from bodies such as the FDA or ICH to demonstrate its fitness for purpose.[15][20][21] Key validation parameters include:

-

Specificity and Selectivity: Ensure that there are no interfering peaks from the matrix at the retention times of the analyte and internal standard.[16]

-

Linearity and Range: Demonstrate a linear relationship between the peak area ratio and concentration over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[20]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.[14]

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.

-

Stability: Assess the stability of the analyte and internal standard in the sample matrix and in prepared solutions under various storage conditions.

Caption: Key parameters for analytical method validation.

Conclusion